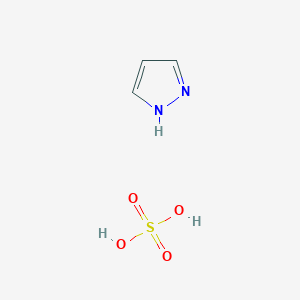
Sulfuric acid--1H-pyrazole (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfuric acid–1H-pyrazole (1/1) is a compound that combines sulfuric acid with 1H-pyrazole in a 1:1 ratio Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, while 1H-pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–1H-pyrazole (1/1) typically involves the reaction of sulfuric acid with 1H-pyrazole. One common method is to slowly add 1H-pyrazole to concentrated sulfuric acid under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic, and it is crucial to maintain the temperature to avoid decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of sulfuric acid–1H-pyrazole (1/1) can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, ensuring a consistent and high-quality product. The use of automated systems can also enhance safety and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sulfuric acid–1H-pyrazole (1/1) can undergo various chemical reactions, including:
Oxidation: The sulfuric acid component can act as a strong oxidizing agent.
Reduction: Under certain conditions, the compound can be reduced, although this is less common.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of pyrazole.
Reduction: Reduced forms of pyrazole.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Sulfuric acid–1H-pyrazole (1/1) has several applications in scientific research:
- **
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Propiedades
Número CAS |
917872-08-3 |
|---|---|
Fórmula molecular |
C3H6N2O4S |
Peso molecular |
166.16 g/mol |
Nombre IUPAC |
1H-pyrazole;sulfuric acid |
InChI |
InChI=1S/C3H4N2.H2O4S/c1-2-4-5-3-1;1-5(2,3)4/h1-3H,(H,4,5);(H2,1,2,3,4) |
Clave InChI |
ZNTBVZRXCXYINT-UHFFFAOYSA-N |
SMILES canónico |
C1=CNN=C1.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)
![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)
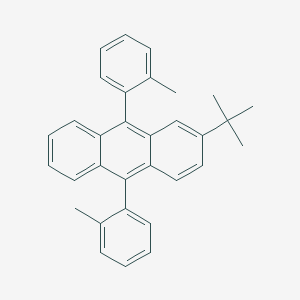

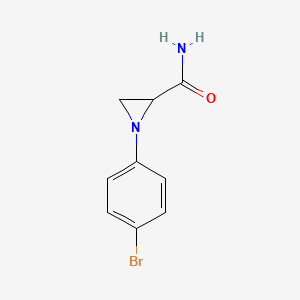
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)
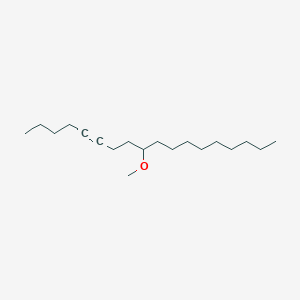
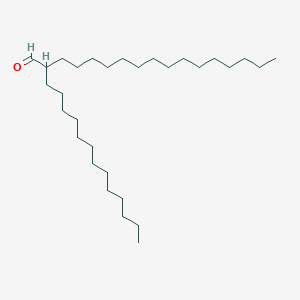

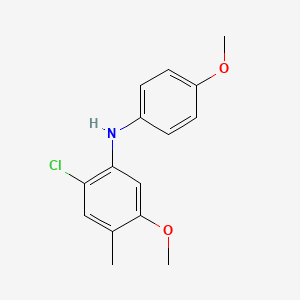
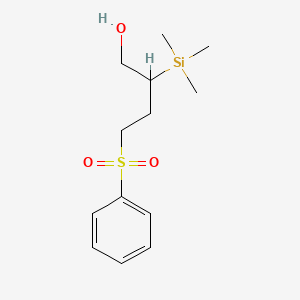
![12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione](/img/structure/B15173089.png)

![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(5-chloro-2-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173098.png)
